Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate
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Overview
Description
N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide is a complex organic compound characterized by the presence of a benzodioxole ring, a carbamoyl group, and an ethoxyformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide typically involves multi-step organic reactions. One common approach is the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with ethoxyamine to form the corresponding ethoxyamide. This intermediate is then reacted with a suitable carbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyacetamide
- N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxypropionamide
Uniqueness
N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzodioxole ring imparts stability and potential for aromatic interactions, while the carbamoyl and ethoxyformamide groups provide sites for further chemical modifications and interactions with biological targets.
This comprehensive overview highlights the significance of N-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}ethoxyformamide in various scientific domains
Properties
Molecular Formula |
C11H13N3O5 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C11H13N3O5/c1-2-17-11(16)14-13-10(15)12-7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6H2,1H3,(H,14,16)(H2,12,13,15) |
InChI Key |
OJFSEBZIYFLKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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